[5-(2-Pyridinyl)-2-Thienyl]Methanol
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Overview
Description
[5-(2-Pyridinyl)-2-Thienyl]Methanol is an organic compound with the molecular formula C10H9NOS It consists of a pyridine ring and a thiophene ring connected through a methanol group
Scientific Research Applications
[5-(2-Pyridinyl)-2-Thienyl]Methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and catalysts.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2-Pyridinyl)-2-Thienyl]Methanol typically involves the reaction of 2-bromopyridine with 2-thiophenemethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction conditions often include heating the mixture to a temperature of around 100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
[5-(2-Pyridinyl)-2-Thienyl]Methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The pyridine and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Pyridine-2-carboxylic acid and thiophene-2-carboxylic acid.
Reduction: Pyridine-2-methanol and thiophene-2-methanol.
Substitution: Various substituted pyridine and thiophene derivatives.
Mechanism of Action
The mechanism of action of [5-(2-Pyridinyl)-2-Thienyl]Methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Pyridine-2-methanol
- Thiophene-2-methanol
- 2-(2-Pyridinyl)thiophene
Uniqueness
[5-(2-Pyridinyl)-2-Thienyl]Methanol is unique due to the presence of both pyridine and thiophene rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(5-pyridin-2-ylthiophen-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c12-7-8-4-5-10(13-8)9-3-1-2-6-11-9/h1-6,12H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGGWUSDQZLQCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(S2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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